Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate
Description
Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate is a structurally complex heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core. This scaffold is characterized by a bicyclic system integrating a thiophene and pyrimidine ring, fused with a cyclohexane moiety. The compound is further functionalized with a 3-nitrophenyl group, an acetamido-thioether linkage, and an ethyl ester terminal group. The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .
Synthetically, compounds in this class are typically prepared via nucleophilic substitution or condensation reactions. For example, the thioether linkage is formed by reacting a thiol-containing intermediate (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-thiol) with halogenated acetamide derivatives under basic conditions .
Properties
Molecular Formula |
C22H22N4O5S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-(3-nitro-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]anilino)acetate |
InChI |
InChI=1S/C22H22N4O5S2/c1-2-31-19(28)11-25(14-6-5-7-15(10-14)26(29)30)18(27)12-32-21-20-16-8-3-4-9-17(16)33-22(20)24-13-23-21/h5-7,10,13H,2-4,8-9,11-12H2,1H3 |
InChI Key |
YEZXULZNOHFLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 8)
- Substituents : 4-Methoxyphenyl and methyl groups.
- Reported yield: 68% via alkylation with iodomethane .
- Biological Data: Not explicitly provided, but methoxy-substituted analogues often exhibit improved pharmacokinetic profiles .
2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 11)
Ethyl 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)
Solubility and Lipophilicity
- Target Compound : The ethyl ester and nitro groups likely confer moderate lipophilicity (predicted LogP ~3.5).
- Compound 8 : Methoxy group increases polarity (LogP ~2.8), enhancing aqueous solubility .
- Compound 11 : Methylthio group balances hydrophobicity (LogP ~3.2) .
Key Differentiators of the Target Compound
- Nitro Group Positioning : The 3-nitro substituent may direct electrophilic attack to specific regions, altering metabolic pathways compared to 4-nitro derivatives .
- Ester vs. Amide Terminal : The ethyl ester may confer better bioavailability than carboxamide-terminated analogues (e.g., Compound 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
